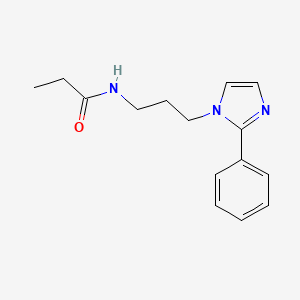

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Anticonvulsant Activity

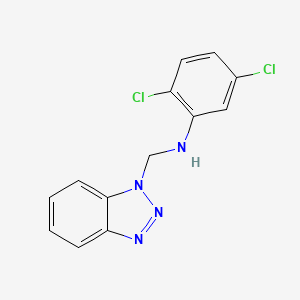

Studies have synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, including N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide, to evaluate their anticonvulsant activity against seizures induced by maximal electroshock (MES). These compounds, particularly those with specific substituents on the N-phenyl ring, have shown promising anticonvulsant properties, suggesting potential applications in the treatment of epilepsy and related neurological conditions (Soyer et al., 2004); (Aktürk et al., 2002).

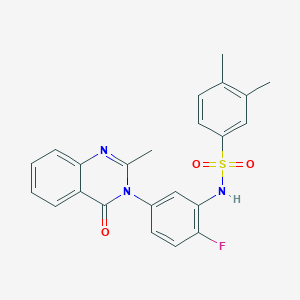

Antibacterial and Antifungal Activities

Another avenue of research has focused on the synthesis of novel substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives, incorporating the this compound structure. These compounds have been evaluated for their antimicrobial activities, showing significant antibacterial and antifungal effects. This highlights their potential as lead compounds for developing new antimicrobial agents (Chandrakantha et al., 2014).

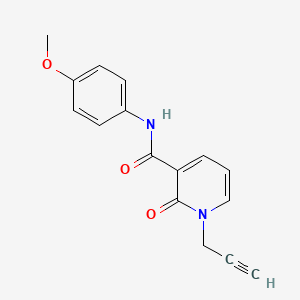

DNA Binding and Gene Regulation

Research into pyrrole-imidazole (Py-Im) polyamides, which share a structural motif with this compound, has shown these molecules can modulate gene expression by targeting specific DNA sequences. Modifications at the C-terminus of these polyamides, such as the addition of an oxime linkage, have improved their cellular uptake and potency in cell culture, indicating potential applications in gene regulation and cancer therapy (Jacobs & Dervan, 2009).

Mechanism of Action

Target of Action

Similar compounds with an imidazole moiety have been reported to target various proteins and enzymes

Mode of Action

Compounds with an imidazole moiety are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function . The specific interactions between N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Imidazole derivatives have been reported to influence a wide range of biological activities, suggesting that they may affect multiple pathways

Result of Action

Based on the known biological activities of imidazole derivatives, it can be speculated that this compound may have a range of effects at the molecular and cellular levels .

Properties

IUPAC Name |

N-[3-(2-phenylimidazol-1-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-2-14(19)16-9-6-11-18-12-10-17-15(18)13-7-4-3-5-8-13/h3-5,7-8,10,12H,2,6,9,11H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKSFWIMWLSOAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCCN1C=CN=C1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2702934.png)

![N-[3-(2-furyl)-1-methylpropyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702945.png)

![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B2702950.png)

![1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid](/img/structure/B2702951.png)

![N-[(1-Benzoylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2702954.png)